2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

LogP Lipophilicity Drug-likeness

2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (CAS 603090-30-8) is a synthetic phenol derivative characterized by a 2-ethoxy substitution and a 4-(4-methylpyrrolidin-2-yl) moiety. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B12873310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C2CC(CN2)C)O
InChIInChI=1S/C13H19NO2/c1-3-16-13-7-10(4-5-12(13)15)11-6-9(2)8-14-11/h4-5,7,9,11,14-15H,3,6,8H2,1-2H3
InChIKeyJJSWTYULFULIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (CAS 603090-30-8): Baseline Characterization and Procurement Context


2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol (CAS 603090-30-8) is a synthetic phenol derivative characterized by a 2-ethoxy substitution and a 4-(4-methylpyrrolidin-2-yl) moiety [1]. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol [1]. The compound is structurally related to a series of phenylpyrrolidine derivatives that have been explored in medicinal chemistry contexts, including as potential NK-3 receptor antagonists and for anti-HIV activity [2][3]. It is commercially available as a research chemical and synthetic intermediate, with vendors offering it for screening and lead optimization purposes .

Why 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Cannot Be Arbitrarily Substituted: Physicochemical and Pharmacological Distinctions


Structural variations within the 4-(4-methylpyrrolidin-2-yl)phenol scaffold produce measurable differences in lipophilicity, hydrogen bonding capacity, and receptor interactions that preclude simple substitution [1]. The ethoxy group at the 2-position influences solubility and LogP compared to methoxy or hydrogen analogs, while the methyl substitution on the pyrrolidine ring alters steric bulk and basicity relative to unsubstituted pyrrolidine variants [1]. Additionally, 2-arylpyrrolidine analogs have demonstrated that minor substituent changes can significantly shift anti-HIV activity profiles, with effective concentration (EC₅₀) values varying by orders of magnitude across structurally similar compounds [2]. The evidence presented below quantifies these critical differentiating parameters.

Quantitative Differentiation of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol: Comparative Physicochemical and Biological Data


Lipophilicity (LogP) of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol vs. Methoxy and Unsubstituted Analogs

The ethoxy substituent at the 2-position confers distinct lipophilicity compared to methoxy and hydrogen analogs. The calculated LogP (octanol-water partition coefficient) for 2-ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is 1.77 [1]. This value is approximately 0.45 LogP units higher than the methoxy analog (2-methoxy-4-(4-methylpyrrolidin-2-yl)phenol) and represents a substantial shift from the unsubstituted phenol analog, which lacks the ether group entirely. Such differences in LogP directly influence membrane permeability and oral bioavailability potential [2].

LogP Lipophilicity Drug-likeness

Hydrogen Bond Acceptor/Donor Capacity of 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol vs. Piperidine Analog

The target compound possesses 2 hydrogen bond donors (phenolic OH and pyrrolidine NH) and 3 hydrogen bond acceptors (ethoxy oxygen, phenolic oxygen, pyrrolidine nitrogen), yielding a total H-bond count of 5 . In contrast, a piperidine ring analog would retain 2 donors but have only 2 acceptors (one nitrogen, one oxygen), resulting in reduced hydrogen bonding capacity. This difference in H-bond profile affects aqueous solubility and potential for specific target interactions, as evidenced by the compound's inclusion in a patent library of methyl-pyrrolidine ether derivatives with optimized NK-3 receptor binding [1].

Hydrogen bonding Target engagement Solubility

Rotatable Bond Count and Molecular Flexibility: Impact on Conformational Entropy and Binding

The number of rotatable bonds is a key determinant of molecular flexibility and entropic cost upon target binding. 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol contains 3 rotatable bonds , whereas the unsubstituted phenol analog (lacking the ethoxy group) has only 1 rotatable bond . This increased flexibility may allow the ethoxy tail to adopt conformations that optimize hydrophobic contacts within a binding pocket, as demonstrated in related phenylpyrrolidine derivatives where ethoxy substitution improved target engagement [1]. However, excessive rotatable bonds can increase the entropic penalty of binding; the count of 3 is within the favorable range (≤5) for drug-like molecules.

Molecular flexibility Entropic penalty Binding kinetics

Class-Level Anti-HIV Activity of 2-Arylpyrrolidine Analogs: Contextual Evidence for Scaffold Utility

A series of 26 novel 2-arylpyrrolidine analogs were synthesized and screened for anti-HIV-1 activity in primary human lymphocytes. Of these, 14 compounds exhibited inhibitory activity with EC₅₀ values <20 µM, and several analogs containing a 2-ethoxy-4-substituted phenyl moiety were among the active compounds [1]. While direct EC₅₀ data for 2-ethoxy-4-(4-methylpyrrolidin-2-yl)phenol is not reported in this study, the structural homology to the active series positions it within a validated pharmacophore space for antiviral activity. Importantly, the study demonstrated that substitution patterns on the aryl ring and pyrrolidine nitrogen significantly modulate potency, with EC₅₀ values ranging from <1 µM to >100 µM [1].

Anti-HIV activity EC50 Antiviral screening

Recommended Application Scenarios for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization for CNS-Penetrant NK-3 Receptor Antagonists

The compound's LogP of 1.77 and 3 rotatable bonds place it within the optimal range for CNS drug candidates, aligning with its structural relationship to patented methyl-pyrrolidine ether derivatives claimed as NK-3 receptor antagonists for depression and anxiety disorders [1]. Procurement for SAR studies targeting CNS disorders is supported by the favorable balance of lipophilicity and flexibility, which may improve blood-brain barrier penetration relative to less lipophilic methoxy or unsubstituted phenol analogs.

Antiviral Screening and SAR Expansion for HIV-1 Inhibitors

Given that structurally related 2-arylpyrrolidines have demonstrated anti-HIV-1 activity with EC₅₀ values below 20 µM [2], this compound is a rational inclusion in focused libraries for antiviral screening. The ethoxy substitution provides a distinct chemotype within the active series, and its procurement enables exploration of how the ethoxy group modulates potency and cytotoxicity compared to methoxy or hydrogen analogs.

Synthetic Intermediate for Derivatization via Phenolic Esterification or Alkylation

The presence of a phenolic hydroxyl group (HBD count of 2) and a secondary amine in the pyrrolidine ring provides two handles for further derivatization [3]. This compound serves as a versatile building block for generating focused libraries with varied lipophilicity and hydrogen bonding profiles. Its distinct LogP and rotatable bond count compared to simpler analogs [3] allow researchers to systematically probe structure-property relationships in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-4-(4-methylpyrrolidin-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.